Neptunium-237

Vue d'ensemble

Description

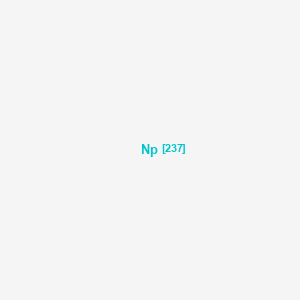

Neptunium-237 is a radioactive isotope of the element neptunium . It is the first transuranic element and belongs to the actinide series . The atomic nucleus of this radioisotope has 144 neutrons in addition to the element-specific 93 protons .

Synthesis Analysis

Neptunium-237 is formed by neutron bombardment of uranium . It is produced as a by-product of nuclear reactors and plutonium production . The synthesis of Neptunium-237 involves various chemical processes, including synthesis methods and dissolution and reprocessing schemes .Molecular Structure Analysis

The molecular formula of Neptunium-237 is 237Np . It has an average mass of 237.048 Da and a monoisotopic mass of 237.048172 Da .Chemical Reactions Analysis

Neptunium-237 is involved in various chemical reactions. For instance, it is used as a target material for the production of plutonium-238 via neutron capture reaction . It also interacts with key iron minerals, such as ferrihydrite, goethite, and mackinawite .Physical And Chemical Properties Analysis

Neptunium-237 is silvery in appearance and chemically reactive . It exists in three allotropes: α-neptunium (orthorhombic, density 20.45 g/cm³), β-neptunium (tetragonal, density 19.36 g/cm³ at 313°C), and γ-neptunium (cubic, density 18 g/cm³ at 600°C) . It has a high power density and the radiation it emits is almost entirely in the form of easily shielded alpha particles .Applications De Recherche Scientifique

Neptunium-237 can be determined using radiochemical neutron activation analysis, which is useful in environmental sampling and understanding vertical profiles of radionuclides in sediments (Kalmykov et al., 2004).

Studies have shown that 237Np induces ultrastructural lesions, potentially leading to apoptosis or necrosis in rats, highlighting its toxicological implications (Pusset et al., 2002).

Neptunium-237 exhibits hepatotoxic effects, with significant differences observed between genders in rats. Its impact on lipid concentrations and serum activities provides insights into its biological effects (Mahlum, 1971).

Research has been conducted on the precise determination of 239Np to evaluate 238U capture cross-sections in nuclear reactions, indicating its significance in nuclear fuel cycle studies (Large & O'connor, 1968).

Studies on titanium doping in titanomagnetite revealed that it can influence the sorption and speciation of 237Np, important for understanding its environmental mobility and potential containment strategies (Wylie et al., 2016).

The ion exchange, extraction, and separation techniques for 237Np in plutonium-238 have been explored, indicating its relevance in nuclear material processing and waste management (Bubuknak et al., 1969).

Safety And Hazards

Neptunium-237 is a radioactive material and is subject to the requirements of 10 CFR Part 20, such as public and occupational exposure limits and waste disposal . It is toxic due to its radioactivity . It is also a proliferation risk, especially if the separation of long-lived actinides becomes an industry standard .

Propriétés

IUPAC Name |

neptunium-237 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Np/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNLGNPSGWYGGD-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Np] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[237Np] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Np | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930668 | |

| Record name | (~237~Np)Neptunium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04817 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neptunium-237 | |

CAS RN |

13994-20-2, 86954-34-9 | |

| Record name | Neptunium-237 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13994-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neptunium, isotope of mass 237 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013994202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neptunium, isotope of mass 237 (237Np5+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086954349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~237~Np)Neptunium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

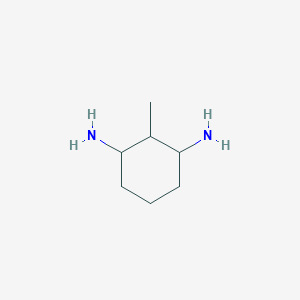

![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)